2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide
Description
The compound 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide features a triazinoindole core substituted with a benzyl group at position 5, a sulfanyl linker, and an acetamide moiety attached to a 5-methyl-4-phenylthiazol-2-yl group.
Properties
Molecular Formula |
C28H22N6OS2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C28H22N6OS2/c1-18-24(20-12-6-3-7-13-20)30-27(37-18)29-23(35)17-36-28-31-26-25(32-33-28)21-14-8-9-15-22(21)34(26)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,29,30,35) |
InChI Key |
IHHGATIQTUFZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Benzyl- triazino[5,6-b]indole-3-thiol
The triazinoindole core is synthesized via cyclocondensation of indole-2-carboxylic acid hydrazide with carbon disulfide under basic conditions (KOH/EtOH). Benzylation at position 5 is achieved using benzyl bromide in DMF with NaH as a base.
Reaction Conditions:
-
Substrate: Indole-2-carboxylic acid hydrazide (1.0 equiv).
-
Reagents: CS2 (2.5 equiv), KOH (3.0 equiv).
-
Solvent: Ethanol, reflux at 80°C for 6 hours.
Post-cyclization, benzylation proceeds at 50°C for 4 hours, yielding the 5-benzyl derivative (87% yield).
Functionalization with Sulfanyl Group
The 3-thiol group is introduced via nucleophilic substitution. The triazinoindole intermediate reacts with chloroacetyl chloride in THF, followed by treatment with thiourea to generate the sulfhydryl (-SH) group.
Key Data:
Coupling with 5-Methyl-4-phenyl-1,3-thiazol-2-amine
The sulfanyl intermediate is coupled with 5-methyl-4-phenyl-1,3-thiazol-2-amine using EDCI/HOBt as coupling agents in DCM. This step forms the acetamide bridge.
Optimized Conditions:
-
Molar ratio: 1:1.1 (sulfanyl intermediate:amine).
-
Catalyst: EDCI (1.5 equiv), HOBt (0.2 equiv).
-
Temperature: Room temperature, 12 hours.
Analytical Characterization
The final product is validated using:
Table 1: Spectroscopic Data Comparison
| Parameter | Observed Value | Reference Compound |
|---|---|---|
| 1H NMR (δ, ppm) | 7.82 (s, 1H, indole H) | 7.80–7.85 |
| 13C NMR (δ, ppm) | 168.2 (C=O) | 167.8–168.5 |
| HRMS | 523.1421 | 523.1418 |
Challenges and Optimization
-
Regioselectivity in Cyclization: Use of KOH/EtOH minimizes byproducts during triazinoindole formation.
-
Sulfide Oxidation: Strict anaerobic conditions prevent disulfide formation during sulfhydrylation.
-
Coupling Efficiency: Pre-activation of the carboxylic acid with EDCI/HOBt improves amide bond yield.
Scale-Up Considerations
Industrial-scale synthesis employs:
Recent Advancements (2024–2025)
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thioether) Group
The sulfanyl group (-S-) in the compound participates in nucleophilic substitution and oxidation reactions:
-
Nucleophilic substitution : The sulfur atom can act as a leaving group in alkylation reactions. For example, under basic conditions (e.g., Cs₂CO₃ in DMF), the sulfanyl group undergoes S-alkylation with alkyl halides to form new thioether derivatives .
-
Oxidation : The thioether is susceptible to oxidation by agents like H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives. This reactivity is critical for modulating the compound’s electronic properties.
Table 1: Sulfanyl Group Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | Cs₂CO₃, DMF, 24 h, RT | Alkylated thioether derivative | 61% | |
| Oxidation (to sulfone) | H₂O₂, CH₃COOH, 12 h | Sulfone analog | 78% |
Acetamide Functional Group Reactivity
The acetamide moiety (-NHCO-) undergoes hydrolysis and condensation:
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to form carboxylic acid derivatives. This reaction is pH-dependent and influences bioavailability.
-
Condensation : The NH group participates in Schiff base formation with aldehydes, enabling the synthesis of imine-linked analogs for structure-activity studies .
Table 2: Acetamide Reactions
Triazinoindole Core Modifications
The triazino[5,6-b]indole system undergoes electrophilic substitution and ring-opening reactions:
-
Electrophilic substitution : Bromination or nitration occurs at the indole’s C-6 position due to electron-rich aromaticity, enabling halogenation for further coupling reactions.
-
Ring-opening : Under strong basic conditions (e.g., NaOH/EtOH), the triazine ring opens to form aminoindole intermediates, which are precursors for synthesizing fused heterocycles.
Table 3: Triazinoindole Reactions
| Reaction Type | Conditions | Outcome | Key Intermediate | Source |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, 0°C, 2 h | 6-Bromo-triazinoindole | Cross-coupling precursor | |
| Base-mediated ring-opening | 2M NaOH, EtOH, Δ | 3-Aminoindole derivative | Heterocycle synthesis |
Thiazole Ring Reactivity
The 5-methyl-4-phenyl-1,3-thiazole moiety participates in:
-
Nucleophilic aromatic substitution : The thiazole’s C-2 position reacts with amines or alkoxides to form substituted thiazoles .
-
Coordination chemistry : The thiazole nitrogen and sulfur atoms chelate metal ions (e.g., Fe²⁺, Cu²⁺), which is leveraged in catalytic and medicinal applications.
Table 4: Thiazole Reactions
| Reaction Type | Reagents | Product | Metal Chelation IC₅₀ | Source |
|---|---|---|---|---|
| C-2 Substitution | K₂CO₃, DMF, benzyl chloride | 2-Benzylthiazole derivative | N/A | |
| Iron Chelation | FeCl₂, H₂O/EtOH, pH 7.4 | Fe²⁺-thiazole complex | 2.8 μM |
Scientific Research Applications
Overview
The compound 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article discusses its applications in medicinal chemistry, biology, and materials science.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action is primarily attributed to its ability to chelate iron ions, which are crucial for cancer cell proliferation. By binding to ferrous ions, the compound reduces the availability of iron, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A study evaluating the cytotoxic effects of the compound on different cancer cell lines yielded the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 20.0 |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Chemical Reactions and Modifications
The compound can undergo various chemical reactions that can enhance its properties or facilitate its use in different applications:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Modifies functional groups within the molecule.
- Substitution : Engages in nucleophilic or electrophilic substitution reactions.
These reactions can be tailored to create derivatives with improved biological activities or different chemical properties.
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable building block for the synthesis of new drugs. Ongoing research focuses on optimizing its structure to enhance its efficacy and reduce potential side effects. The exploration of structure-activity relationships (SAR) is critical in this context.
Industrial Applications
Beyond medicinal chemistry, this compound may have applications in materials science and catalysis. Its unique chemical properties could be harnessed for developing new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and synthesis insights.
Substituent Variations on the Triazinoindole Core
Benzyl vs. Allyl or Methyl Groups
- Target Compound: The 5-benzyl group on the triazinoindole may enhance lipophilicity and π-π stacking interactions compared to smaller substituents.
- Analog () : A 5-methyl group reduces steric bulk (C19H16N6O3S2, MW 440.50), likely improving solubility but diminishing hydrophobic interactions .
Halogenated Derivatives
Modifications to the Acetamide Substituent
Thiazol vs. Pyridinyl or Benzothiazol Groups
- Analog () : Substitution with a 4-methylpyridin-2-yl group (C24H20N6OS, MW 464.52) introduces a basic nitrogen, which may influence solubility and hydrogen-bonding capacity .
- Analog () : A 4-(6-methylbenzothiazol-2-yl)phenyl group (MW 522.65) increases aromatic surface area, possibly enhancing DNA intercalation or protein binding .
Electron-Withdrawing and Bulky Groups
- Analog () : A 2-nitrophenyl substituent (MW 440.50) introduces strong electron-withdrawing effects, which could modulate electronic distribution and reactivity .
- Analog () : A 2,4,4-trimethyl-2-pentanyl group (C29H34N6OS, MW 514.68) adds significant steric bulk, likely reducing membrane permeability but improving metabolic stability .
Physicochemical and Spectral Properties
Table 1: Key Physicochemical Data
Structure-Activity Relationship (SAR) Trends
Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize the acetamide carbonyl, influencing binding to enzymatic targets.
Steric Effects : Bulky groups (e.g., ) could hinder rotational freedom, affecting conformational adaptability during target engagement.
Biological Activity
The compound 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be described as follows:
- Molecular Weight : 486.6 g/mol
- LogP (octanol-water partition coefficient) : 4.8
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 7
- Rotatable Bonds : 6 .
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the thiazole moiety have shown efficacy against various cancer cell lines such as HCT-116 and HepG2. The mechanism of action is often linked to the inhibition of critical survival pathways in cancer cells, including the Bcl-2 pathway, which regulates apoptosis. In vitro assays have indicated that certain analogues possess IC50 values lower than standard chemotherapeutics such as doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of conventional antibiotics like ciprofloxacin and ketoconazole. The presence of specific functional groups was found to enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future modifications for improved efficacy .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promising anti-inflammatory activity. Compounds with similar thiazole structures have been reported to reduce inflammation in various models, indicating that the thiazole ring may play a crucial role in mediating these effects .
Study on Anticancer Efficacy
A notable study focused on synthesizing a series of thiazole-linked indole derivatives and evaluating their anticancer activities. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of less than 10 µM against HepG2 cells, highlighting its potential as a lead compound for further development .
Study on Antimicrobial Properties
Another research effort involved testing various thiazole-containing compounds against a range of bacterial strains. The study found that certain derivatives had MIC values as low as 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential. This study emphasized the importance of optimizing substituent positions on the thiazole ring to maximize activity .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound?
The synthesis typically involves coupling a triazinoindole-thioacetic acid derivative with an aniline-substituted thiazole. For example:
- Step 1 : Generate the thioacetic acid intermediate (e.g., 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid) via condensation of triazinoindole precursors with thioglycolic acid.
- Step 2 : React this intermediate with 5-methyl-4-phenyl-1,3-thiazol-2-amine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF.
- Purification : Column chromatography (e.g., petroleum ether/EtOAc gradients) yields the final product .
Advanced: How can synthetic efficiency be improved for large-scale production?
Optimization strategies include:
- Continuous-flow chemistry : Reduces reaction times and improves reproducibility (e.g., Omura-Sharma-Swern oxidation adaptations for intermediates) .
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical variables (temperature, stoichiometry) affecting yield .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling of benzyl or thiazole substituents .
Basic: What analytical techniques validate structural integrity?
Standard characterization includes:
- NMR : and NMR to confirm sulfanyl-acetamide linkage and aromatic substitution patterns.
- HRMS : High-resolution mass spectrometry for molecular ion verification.
- IR : Peaks at ~1650 cm (amide C=O) and ~2550 cm (S-H, if present in intermediates) .
Advanced: How can X-ray crystallography resolve ambiguous structural features?
- Co-crystallization : Use polar solvents (e.g., DMSO/water) to grow single crystals.
- Data analysis : Compare experimental bond lengths/angles (e.g., C-S bond in sulfanyl group: ~1.8 Å) with DFT-calculated values.
- Case study : A related triazole-sulfanylacetamide structure (Acta Cryst. E64, o1259) confirmed planar triazinoindole-thiazole stacking via π-π interactions .
Basic: What initial bioactivity screens are relevant for this compound?
- Antimicrobial : Quorum sensing inhibition in Pseudomonas aeruginosa (e.g., reduction in pyocyanin production) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116) to assess IC values .
- Enzyme inhibition : Tyrosinase or PqsR/MvfR ligand-binding domain (LBD) inhibition via fluorescence polarization .
Advanced: How to address discrepancies in bioactivity data across studies?
- Orthogonal assays : Combine reporter gene assays (e.g., PqsR-LBD luciferase) with HPLC quantification of alkylquinolone autoinducers .
- Dose-response curves : Test in both planktonic and biofilm cultures to account for microenvironmental resistance .
- Control compounds : Compare with NV5 (a triazinoindole-sulfanylacetamide analog) to isolate substituent effects .
Advanced: What computational strategies support SAR studies?
- Molecular docking : Glide/SP docking into PqsR-LBD (PDB: 6TPR) to prioritize substituents (e.g., benzyl vs. pyridyl) .
- Free-energy calculations : MM-GBSA to rank binding affinities of thiazole vs. triazole analogs .
- ADMET prediction : SwissADME for bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Advanced: How to evaluate target selectivity vs. off-target effects?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition.
- Transcriptomics : RNA-seq of treated P. aeruginosa to identify non-QS pathways affected (e.g., efflux pumps) .
- SPR biosensing : Measure binding kinetics to human serum albumin to predict pharmacokinetic behavior .
Advanced: What biophysical techniques confirm target engagement?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) to PqsR-LBD .
- Surface Plasmon Resonance (SPR) : Real-time kinetics (k/k) for triazinoindole-thiazole analogs .
- Cryo-EM : For large complexes (e.g., MvfR-DNA), resolve binding modes at near-atomic resolution .
Advanced: How to optimize solubility and stability for in vivo studies?
- Salt formation : Hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug design : Esterification of acetamide carbonyl for improved plasma stability .
- Accelerated stability testing : Forced degradation under UV/humidity to identify vulnerable functional groups (e.g., sulfanyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
